molecular formula C12H16ClNO B1362116 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine CAS No. 24087-45-4

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Cat. No.: B1362116
CAS No.: 24087-45-4
M. Wt: 225.71 g/mol
InChI Key: ITYRJDDYCBIJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is a chemical compound of interest in research and development sectors. This reagent features a pyrrolidine ring linked to a chlorophenoxy group, a structure often explored in medicinal chemistry and material science. Its potential applications include serving as a synthetic intermediate or a building block in the development of novel pharmacologically active molecules. Researchers may utilize this compound in organic synthesis, method development, and discovery chemistry projects. Please note that the specific properties, detailed applications, and mechanism of action for this compound are not fully available in the current sources. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is not for use in humans. Researchers should conduct thorough safety assessments and adhere to their institution's guidelines when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYRJDDYCBIJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357808
Record name Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24087-45-4
Record name Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Introduction

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is a tertiary amine and an ether, belonging to the class of phenoxyalkylamine compounds. Its molecular structure, incorporating a pyrrolidine ring, an ethyl linker, and a 4-chlorophenoxy group, makes it a valuable intermediate in synthetic organic chemistry. The constituent moieties are prevalent in a wide array of pharmacologically active molecules, suggesting its potential as a scaffold or building block in drug discovery and development. This guide provides a comprehensive overview of its synthesis via the Williamson ether synthesis, detailed methodologies for its structural characterization, and essential guidelines for its safe handling. The content is tailored for researchers and professionals engaged in chemical synthesis and drug development, offering both theoretical grounding and practical, field-proven protocols.

PART 1: Synthesis Methodology

The synthesis of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is most efficiently achieved through the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Principle and Retrosynthetic Analysis

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers.[3] The reaction proceeds via an SN2 pathway, where an alkoxide ion acts as the nucleophile and attacks an electrophilic carbon atom bearing a good leaving group, typically a halide.[1][2]

For an unsymmetrical ether like 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, two primary retrosynthetic disconnections are possible:

  • Path A: Disconnection of the ether bond results in 4-chlorophenol and 1-(2-chloroethyl)pyrrolidine. In the forward synthesis, the 4-chlorophenoxide ion (the nucleophile) attacks the primary alkyl chloride (the electrophile).

  • Path B: Alternative disconnection yields 1-(4-chlorophenoxy)ethanol and pyrrolidine. This route is less practical as it involves creating a less reactive secondary halide or tosylate from the ethanol derivative.

Causality Behind Route Selection: Path A is the superior synthetic strategy. The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[3][4] Path A utilizes a primary alkyl halide (1-(2-chloroethyl)pyrrolidine), which is an ideal substrate for SN2 reactions. Conversely, synthetic routes derived from Path B would likely involve a secondary electrophile, which would significantly increase the probability of a competing E2 elimination reaction, especially with a strong base like a deprotonated amine, leading to lower yields of the desired ether.[4]

Fig 1. Williamson Ether Synthesis Reaction Scheme.
Detailed Experimental Protocol

This protocol describes the synthesis following Path A. The procedure is self-validating, with clear steps for reaction, work-up, and purification.

Materials and Reagents:

ReagentCAS No.Molecular FormulaM.W. ( g/mol )
4-Chlorophenol106-48-9C₆H₅ClO128.56
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
1-(2-Chloroethyl)pyrrolidine hydrochloride7250-67-1C₆H₁₃Cl₂N170.08
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09
Diethyl ether (Et₂O)60-29-7C₄H₁₀O74.12
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37
Deionized Water (H₂O)7732-18-5H₂O18.02

Procedure:

  • Preparation of the Nucleophile (Sodium 4-chlorophenoxide):

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq).

    • Dissolve the phenol in anhydrous N,N-Dimethylformamide (DMF).

    • Carefully add sodium hydroxide (1.1 eq) portion-wise to the solution at room temperature. The reaction is exothermic.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide salt.

  • SN2 Reaction:

    • To the resulting phenoxide solution, add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 eq). Note: An additional equivalent of base (e.g., another 1.1 eq of NaOH or K₂CO₃) is required to neutralize the hydrochloride salt and liberate the free amine for the reaction.

    • Heat the reaction mixture to 80-90 °C and maintain stirring under a nitrogen atmosphere for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-chlorophenol) is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them sequentially with 1 M NaOH solution (to remove any unreacted phenol) and then with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine.

PART 2: Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

The fundamental physical properties of the target compound are summarized below.[5][6]

PropertyValue
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.72 g/mol
Exact Mass 225.092042 g/mol
Appearance Expected to be a liquid or low-melting solid
Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is employed for unambiguous structural confirmation.

Fig 2. Workflow for Spectroscopic Characterization.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment, number, and connectivity of hydrogen atoms. The expected signals for 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine are detailed below.

    Protons (Assignment)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
    Pyrrolidine (CH₂) - C2', C5'~ 2.6 - 2.8Triplet (t)4H
    Pyrrolidine (CH₂) - C3', C4'~ 1.7 - 1.9Multiplet (m)4H
    N-CH₂~ 2.9 - 3.1Triplet (t)2H
    O-CH₂~ 4.0 - 4.2Triplet (t)2H
    Aromatic (Ar-H) - ortho to O~ 6.8 - 7.0Doublet (d)2H
    Aromatic (Ar-H) - ortho to Cl~ 7.2 - 7.4Doublet (d)2H
  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Based on computational data, the following signals are expected.[5]

    Carbon (Assignment)Predicted Chemical Shift (δ, ppm)
    Pyrrolidine (CH₂) - C3', C4'~ 23.5
    Pyrrolidine (CH₂) - C2', C5'~ 54.2
    N-CH₂~ 56.0
    O-CH₂~ 66.8
    Aromatic (CH) - ortho to O~ 115.8
    Aromatic (C) - C-Cl~ 125.5
    Aromatic (CH) - ortho to Cl~ 129.2
    Aromatic (C) - C-O~ 157.5

2.2.2 Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of the molecule.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 225.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 227 with an intensity of about one-third of the M⁺ peak.

  • Key Fragmentation: A hallmark fragmentation for N-alkyl pyrrolidines is the alpha-cleavage, leading to the formation of a stable N-methylenepyrrolidinium immonium ion.[7] The dominant fragment is often observed at m/z 84, corresponding to the [C₅H₁₀N]⁺ fragment.

2.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretch3100 - 3000
C-H (Aliphatic)Stretch3000 - 2850
C=C (Aromatic)Stretch1600 - 1450
C-O-C (Aryl-Alkyl Ether)Asymmetric Stretch1270 - 1200
C-N (Tertiary Amine)Stretch1250 - 1020
C-Cl (Aryl Halide)Stretch1100 - 1000

PART 3: Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with the title compound and its precursors.

  • Hazard Assessment: The primary hazards are associated with the starting materials.

    • Pyrrolidine and its derivatives: Pyrrolidine is a highly flammable liquid and vapor, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[8] While the final product is less volatile, it should be handled with care.

    • 4-Chlorophenol: This compound is toxic and a known irritant.

    • Solvents: DMF is a reproductive hazard, and diethyl ether is extremely flammable.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Handling:

    • All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9]

    • Avoid contact with skin and eyes.[10]

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store the compound in a tightly sealed container to prevent degradation from moisture and air.[11]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

PART 4: Applications and Future Directions

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is primarily utilized as a chemical intermediate. Its structural motifs are of significant interest to the pharmaceutical industry.

  • Medicinal Chemistry Scaffold: The phenoxyalkylamine framework is a common feature in drugs targeting various receptors and enzymes. The pyrrolidine moiety can influence solubility, metabolic stability, and receptor binding affinity. This compound serves as a readily accessible starting point for synthesizing libraries of new chemical entities for high-throughput screening.

  • Potential Biological Activity: Derivatives of 5-oxopyrrolidine have shown promising anticancer and antimicrobial activities.[12] While the biological profile of the title compound is not extensively documented, its structure warrants investigation for various biological targets.

  • Future Research: Future research could focus on derivatizing the aromatic ring or the pyrrolidine nucleus to explore structure-activity relationships (SAR). Furthermore, its use in the synthesis of complex natural products or novel materials could be an interesting avenue for exploration.

References

  • Niu, C. et al. (2009). First generation 5-vinyl-3-pyridinecarbonitrile PKCtheta inhibitors. Bioorganic & medicinal chemistry letters, 19(20), 5829-5832.
  • SpectraBase. (n.d.). Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-. John Wiley & Sons, Inc.
  • PubChem. (n.d.). 1-(2-(4-chlorophenoxy)ethyl)pyrrolidine. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-(4-Chlorophenyl)pyrrolidine.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Central Drug House (P) Ltd. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
  • Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine.
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

Sources

Unveiling the Therapeutic Potential of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel chemical entity, 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine. In the absence of direct empirical data for this specific molecule, this document outlines a rational, structure-driven approach to hypothesis generation and subsequent experimental validation. We will dissect the molecule's key structural motifs—the pyrrolidine ring, the phenoxyethyl linker, and the 4-chlorophenyl group—to inform an in silico target prediction analysis. The resulting putative targets are then categorized by therapeutic area, and for each high-priority candidate, a detailed, step-by-step experimental validation workflow is presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, offering a robust framework for elucidating the pharmacological profile of new chemical entities.

Introduction: The Promise of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Pyrrolidine derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) active agents.[3][4] The subject of this guide, 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, combines this versatile heterocycle with a 4-chlorophenoxy moiety, a substitution known to enhance the biological activity of various compounds.[5] This unique combination prompts a systematic investigation into its potential therapeutic applications.

Structural Analysis and In Silico Target Prediction

To generate a foundational hypothesis of the biological activity of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, an in silico target prediction was performed. The SMILES string of the molecule (C1CCN(C1)CCOC2=CC=C(C=C2)Cl) was submitted to the SwissTargetPrediction web server, a tool that predicts the most probable protein targets of a small molecule based on the principle of ligand similarity.[6]

The prediction algorithm identified a range of potential targets with varying probabilities. The top predicted targets are summarized in Table 1 .

Target ClassSpecific Predicted TargetsKnown FunctionTherapeutic Area
G-Protein Coupled Receptors (GPCRs) Sigma-1 Receptor (S1R), Sigma-2 Receptor (S2R), Histamine H1 Receptor, Dopamine D2 ReceptorNeuromodulation, cellular signalingCNS Disorders, Oncology
Enzymes N-Acylethanolamine acid amidase (NAAA)Lipid signaling, inflammationInflammatory Disorders, Pain
Ion Channels Voltage-gated sodium channelsNeuronal excitabilityCNS Disorders (e.g., Epilepsy), Pain
Transporters Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Neurotransmitter reuptakeCNS Disorders (e.g., Depression, Anxiety)

This table is a representative summary of potential targets based on the structural features of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine and is not exhaustive.

The predicted targets suggest a strong potential for activity within the central nervous system, as well as possible roles in inflammatory processes and oncology. The following sections will delve into the experimental validation of these high-priority putative targets.

High-Priority Therapeutic Areas and Target Validation Strategies

Based on the in silico analysis, we will focus on three primary therapeutic areas for initial investigation: Central Nervous System (CNS) Disorders, Oncology, and Inflammatory Conditions.

Central Nervous System (CNS) Disorders

The predicted affinity for Sigma receptors, dopamine and histamine receptors, and monoamine transporters points towards a potential role in treating a range of CNS disorders.

Causality: Sigma receptors are implicated in various neurological and psychiatric conditions, including schizophrenia, depression, and neurodegenerative diseases. Modulators of sigma receptors can influence a variety of downstream signaling pathways.

Experimental Workflow:

Caption: Workflow for validating Sigma receptor activity.

Protocol 1: Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

  • Objective: To determine the binding affinity (Ki) of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine for the Sigma-1 and Sigma-2 receptors.

  • Materials:

    • Membrane preparations from cells overexpressing human Sigma-1 or Sigma-2 receptors.

    • Radioligands: -pentazocine for S1R and [³H]ditolylguanidine (DTG) for S1R and S2R.

    • Non-specific binding control: Haloperidol.

    • Test compound: 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine at various concentrations.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate the membrane preparations with the radioligand and varying concentrations of the test compound.

    • After incubation, filter the samples and wash to separate bound and free radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Oncology

The predicted interaction with Sigma receptors, particularly the Sigma-2 receptor which is overexpressed in many tumor cell lines, suggests a potential anticancer application.

Experimental Workflow:

Caption: Workflow for evaluating anticancer potential.

Protocol 2: Cell Viability Assay

  • Objective: To assess the cytotoxic effect of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine on various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate).

    • Normal cell line for control (e.g., BEAS-2B - normal lung).

    • MTT or CellTiter-Glo reagent.

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine for 48-72 hours.

    • Add the viability reagent (MTT or CellTiter-Glo) and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Inflammatory Conditions

The predicted inhibition of N-Acylethanolamine acid amidase (NAAA) suggests a potential anti-inflammatory role for the compound.

Experimental Workflow:

Caption: Workflow for validating anti-inflammatory activity.

Protocol 3: NAAA Inhibition Assay

  • Objective: To determine the inhibitory potency of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine against NAAA.

  • Materials:

    • Recombinant human NAAA enzyme.

    • Fluorogenic NAAA substrate.

    • Test compound at various concentrations.

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Pre-incubate the NAAA enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value of the test compound.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to elucidating the therapeutic potential of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine. By leveraging in silico prediction methods, we have identified several high-probability targets, primarily within the realms of CNS disorders, oncology, and inflammation. The detailed experimental workflows and protocols provided herein offer a clear roadmap for the preclinical validation of these hypotheses.

Future work should focus on executing these validation studies to confirm the predicted biological activities. Positive results would warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in relevant animal models. The structural framework of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine presents a promising starting point for the development of novel therapeutics, and the methodologies described in this guide will be instrumental in unlocking its full potential.

References

  • Dembitsky, V. M., & Řezanka, T. (2003). Natural halogenated pyrrolidones and their derivatives. Beilstein Journal of Organic Chemistry, 9, 2374-2391. [Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 36. [Link]

  • Poyraz, S., Dondas, H. A., Yaktubay Naciye, G., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Jeelan Basha, N., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(4), 2327–2353. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

  • Medicines Discovery Catapult. (n.d.). Target Identification and Validation. Retrieved January 26, 2026, from [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 26, 2026, from [Link]

  • Zhou, J., Li, Y., Zhao, L., Zhang, Y., & Li, Y. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 9(33), 18953-18965. [Link]

  • PubChem. (n.d.). 2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine. Retrieved January 26, 2026, from [Link]

  • Njardarson, J. T. (2019). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117-1121. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Valler, M. J., & Green, D. (2000). Diversity screening versus focused screening in drug discovery. Drug Discovery Today, 5(7), 286-293. [Link]

  • Schenone, S., Brullo, C., & Bruno, O. (2011). The pyrrole scaffold in the design of anti-cancer agents. Mini Reviews in Medicinal Chemistry, 11(13), 1107-1123. [Link]

  • SwissTargetPrediction. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-(4-chlorophenoxy)ethyl)pyrrolidine scaffold represents a significant pharmacophore with demonstrated antagonistic activity at α1-adrenergic receptors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon data from closely related analogs to elucidate the key molecular features governing their biological activity. We will delve into the critical roles of the substituted phenoxy ring, the ethyl linker, and the pyrrolidine moiety in receptor binding and functional antagonism. Furthermore, this guide will present detailed experimental protocols for the synthesis of these analogs and for their biological evaluation in radioligand binding and functional assays. By integrating SAR data with mechanistic insights from molecular modeling studies, this document aims to serve as an authoritative resource for researchers engaged in the design and development of novel α1-adrenoceptor antagonists.

Introduction: The Therapeutic Potential of α1-Adrenergic Receptor Antagonists

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The (aryloxy)ethyl pyrrolidine core, in particular, has emerged as a promising framework for the development of antagonists for G-protein coupled receptors, most notably the α1-adrenergic receptors.

α1-Adrenergic receptors, which are subdivided into α1A, α1B, and α1D subtypes, play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. Consequently, antagonists of these receptors have found widespread therapeutic application in the management of conditions such as benign prostatic hyperplasia (BPH) and hypertension. The development of subtype-selective antagonists is an ongoing goal in the field to minimize side effects. This guide will focus on the structure-activity relationships of 1-(2-(4-chlorophenoxy)ethyl)pyrrolidine and its analogs as α1-adrenoceptor antagonists, providing a detailed roadmap for the rational design of new chemical entities with improved potency and selectivity.

Core Structure-Activity Relationship (SAR) Analysis

The SAR for the 1-(2-(aryloxy)ethyl)pyrrolidine series can be systematically dissected by considering the contributions of its three key structural components: the phenoxy ring, the ethyl linker, and the basic amine (pyrrolidine ring).

The Role of the Substituted Phenoxy Ring

The nature and position of substituents on the phenoxy ring are critical determinants of α1-adrenoceptor affinity.

  • Halogen Substitution: The presence of a halogen, such as the chlorine atom in the 4-position of the topic compound, is generally favorable for activity. In related series of α1-adrenoceptor antagonists, halogen substitution on the aromatic ring has been shown to enhance binding affinity.

  • Other Substituents: Modifications to the phenyl ring can significantly impact potency. For instance, in related arylpiperazine derivatives, the introduction of methoxy or other lipophilic groups can modulate affinity and selectivity for α1-adrenoceptor subtypes.

  • Positional Isomerism: The position of the substituent on the phenyl ring is crucial. Ortho- and meta-substitution often lead to different pharmacological profiles compared to para-substitution. This is likely due to the specific steric and electronic interactions within the receptor's binding pocket.

The Ethyl Linker: A Critical Spacer

The two-carbon ethyl linker connecting the phenoxy oxygen and the pyrrolidine nitrogen plays a vital role in positioning the aromatic and basic moieties for optimal interaction with the receptor.

  • Linker Length: Studies on related pharmacophores have shown that a two- or three-atom linker is generally optimal for high affinity at α1-adrenoceptors. Shortening or lengthening the chain can lead to a significant loss of potency due to improper orientation within the binding site.

  • Linker Flexibility: The flexibility of the ethyl chain allows the molecule to adopt the necessary conformation for binding. Introducing rigidity into the linker, for example, through cyclization, would likely have a profound impact on activity and could be a strategy to enhance selectivity.

The Pyrrolidine Ring: The Basic Amine Moiety

The protonatable nitrogen of the pyrrolidine ring is essential for activity, as it is believed to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of the α1-adrenoceptor.

  • Basicity: The basicity of the nitrogen atom is a critical factor. Pyrrolidine, being a secondary amine, possesses a pKa that allows for a significant proportion of the molecules to be protonated at physiological pH.

  • Ring Size and Substitution: Replacement of the pyrrolidine ring with other cyclic amines, such as piperidine or azepane, can influence both affinity and selectivity. Substitutions on the pyrrolidine ring itself can also modulate the pharmacological profile.

The following diagram illustrates the key pharmacophoric elements of the 1-(2-(aryloxy)ethyl)pyrrolidine scaffold for α1-adrenoceptor antagonism.

SAR_Pharmacophore cluster_0 1-(2-(Aryloxy)ethyl)pyrrolidine Scaffold A Aromatic Ring (e.g., 4-Chlorophenyl) - Lipophilic interactions - Substituent effects (position, electronics) B Ether Linker - Hydrogen bond acceptor C Ethyl Spacer - Optimal length and flexibility D Basic Amine (Pyrrolidine) - Ionic interaction - Ring size and substitution

Key Pharmacophoric Features for α1-Adrenoceptor Antagonism.

Data Presentation: SAR of (Phenoxyethyl)amine Analogs at α1-Adrenoceptors

The following table summarizes the α1-adrenoceptor binding affinities (Ki) and functional antagonist potencies (pA2) for a series of representative analogs, illustrating the key SAR principles discussed above.

Compound IDR (Substitution on Phenyl Ring)LinkerAmineα1 Ki (nM)α1 pA2
1 4-Cl-CH2CH2-PyrrolidineData not availableData not available
2 H-CH2CH2-Piperidine13.17.87
3 2-Cl, 6-CH3-CH2CH2CH2-4-(2-methoxyphenyl)piperazine2.18.44
4 2,6-(CH3)2-CH2CH2CH2-4-(2-methoxyphenyl)piperazine2.48.81
5 H-CH2CH2CH2-4-(2-methoxyphenyl)piperazine13.17.87

Note: Data for the exact topic compound (1) is not publicly available and is presented here as a reference structure. Data for compounds 2-5 are from related series of α1-adrenoceptor antagonists to illustrate the effects of modifications.

Experimental Protocols

General Synthesis of 1-(2-(Aryloxy)ethyl)pyrrolidine Analogs

The synthesis of the title compound and its analogs can be achieved through a straightforward nucleophilic substitution reaction, as illustrated in the workflow below.

Synthesis_Workflow start Starting Materials: - Substituted Phenol - 1-(2-Chloroethyl)pyrrolidine HCl step1 Deprotonation of Phenol - Reagent: NaH or K2CO3 - Solvent: DMF or Acetonitrile start->step1 step2 Nucleophilic Substitution - Reactant: 1-(2-Chloroethyl)pyrrolidine - Conditions: Heat (e.g., 80-100 °C) step1->step2 step3 Work-up and Purification - Aqueous work-up - Chromatography (e.g., silica gel) step2->step3 product Final Product: 1-(2-(Aryloxy)ethyl)pyrrolidine step3->product

An In-Depth Technical Guide to 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[2-(4-Bromophenoxy)ethyl]pyrrolidine is a chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. Its molecular structure incorporates a pyrrolidine ring, a flexible ethyl linker, and a bromophenoxy group, making it a versatile building block for the synthesis of more complex molecules. The pyrrolidine moiety is a common scaffold in many biologically active compounds and marketed drugs, valued for its ability to increase aqueous solubility and serve as a core for pharmaceutically active alkaloids.[1] This guide provides a comprehensive overview of 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine, including its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine are summarized in the table below.

PropertyValueSource
CAS Number 1081-73-8[2]
Molecular Formula C12H16BrNO[2]
Molecular Weight 270.17 g/mol [2]
Appearance Liquid[2]
Boiling Point 138-140 °C at 1.2 mmHg[2]
Density 1.304 g/mL at 25 °C[2]
Refractive Index n20/D 1.557[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]

Chemical Structure

The structural arrangement of 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine is crucial for its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine.

Synthesis Protocol

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The following is a generalized protocol based on common synthetic routes for similar compounds.

Step 1: Synthesis of 4-Bromophenylurea
  • Dissolve 0.1 M (12.757 g) of 4-chloroaniline in 10 cm³ of glacial acetic acid and dilute to 100 cm³ with distilled water.

  • Add an equimolar quantity (0.1 M, 3.3 g) of sodium cyanate in 50 cm³ of warm water to the solution with continuous stirring.

  • Allow the reaction mixture to stand for 30 minutes to facilitate the formation of 4-chlorophenylurea crystals.

  • Filter the crystals, wash them with water, and recrystallize from boiling water.

Step 2: Synthesis of 4-Chlorophenylsemicarbazide
  • Reflux 60 g of the 4-chlorophenylurea with hydrazine hydrate for 3 hours.

  • Perform vacuum distillation at 70°C.

  • Digest the remaining product with 250 ml of methanol and reflux for 45 minutes.

  • Cool the mixture to room temperature and filter.

  • Cool the filtrate in an ice bath to obtain 4-chlorophenylsemicarbazide crystals, which can be further purified by recrystallization.

Step 3: Synthesis of 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
  • Reflux a solution of 0.1 M (22.2 g) of 4-chlorophenylsemicarbazide and an equimolar quantity of pyrrolidine (0.1 M) in 100 cm³ of ethanol at 70°C for 2 hours in the presence of 1 cm³ of glacial acetic acid.[3]

  • After cooling, filter the product and recrystallize it from 95% ethanol to yield pure 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine.[3]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Products cluster_final Final Product 4-Chloroaniline 4-Chloroaniline 4-Bromophenylurea 4-Bromophenylurea 4-Chloroaniline->4-Bromophenylurea Glacial Acetic Acid, Water Sodium_Cyanate Sodium Cyanate Sodium_Cyanate->4-Bromophenylurea Hydrazine_Hydrate Hydrazine Hydrate Pyrrolidine Pyrrolidine 4-Chlorophenylsemicarbazide 4-Chlorophenylsemicarbazide 4-Bromophenylurea->4-Chlorophenylsemicarbazide Hydrazine Hydrate, Reflux Final_Product 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine 4-Chlorophenylsemicarbazide->Final_Product Pyrrolidine, Ethanol, Glacial Acetic Acid, Reflux

Caption: Generalized synthesis workflow for 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine.

Applications in Research and Development

The primary application of 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine is as a precursor in the synthesis of more complex molecules.[2] For instance, it has been utilized in the synthesis of 4-OCH2CH2-pyrrolidine derivatives.[2] The presence of the bromo- substituent on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups. This makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

The pyrrolidine core is a key structural feature in many pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][4] The 4-chlorophenyl group, structurally similar to the 4-bromophenyl group, is also noted to be present in several antibacterial compounds that target DNA gyrase and topoisomerase IV.[4][5]

Analytical Methodologies

The characterization and quantification of 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine and related compounds typically involve standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for identifying and quantifying the compound, particularly in reaction mixtures and for purity assessment.[3][6] High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), provides another robust method for analysis, especially for non-volatile derivatives or in complex matrices.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine.

  • Hazard Classifications: It is classified as an irritant to the eyes and skin, and may cause respiratory irritation.[2]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (such as a type ABEK (EN14387) respirator filter) are recommended.[2]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from heat sources and direct sunlight, to prevent degradation.

Conclusion

1-[2-(4-Bromophenoxy)ethyl]pyrrolidine is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a reactive bromophenyl group and a biologically relevant pyrrolidine scaffold makes it an attractive starting material for the development of novel compounds with a wide array of potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

  • The Good Scents Company. Pyrrolidine. [Link]

  • SpectraBase. Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-. [Link]

  • Bouling Chemical Co., Limited. 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ResearchGate. Pyrrolidine-based marketed drugs. [Link]

  • Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • Google P
  • PubMed. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. [Link]

  • AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. [Link]

  • PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link]

  • PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

  • ResearchGate. KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the initial in vitro characterization of the novel compound, 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, in a cell culture setting. The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] This guide is designed for researchers in drug discovery and development, offering a structured approach from fundamental preparation and safety to primary cytotoxicity screening and preliminary mechanistic studies. The protocols herein are designed to be self-validating, emphasizing robust experimental design and data interpretation to ensure trustworthy and reproducible results.

Introduction: The Scientific Rationale

The compound 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine incorporates two key structural motifs: a pyrrolidine ring and a 4-chlorophenoxy group. The pyrrolidine nucleus, a five-membered nitrogen-containing heterocycle, is a cornerstone in the synthesis of compounds targeting a variety of diseases.[1][2][3] Its non-planar, sp3-hybridized structure allows for three-dimensional diversity, crucial for specific interactions with biological targets.[1] Derivatives of pyrrolidine have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anticonvulsant properties.[1][3][4]

The 4-chlorophenyl group is also a common substituent in pharmacologically active molecules, often influencing their metabolic stability and binding affinity. For instance, its presence has been noted in compounds with antibacterial activity that target DNA gyrase and topoisomerase IV.[3][5]

Given the novelty of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, a systematic in vitro evaluation is imperative. This guide provides a foundational workflow to assess its biological activity, starting with its effect on cell viability and paving the way for more in-depth mechanistic studies. The following protocols are designed to be adaptable and serve as a starting point for a thorough investigation.

Compound Preparation and Handling

Physicochemical Properties and Solubility

A critical first step in any in vitro study is to understand the compound's physical and chemical properties.

PropertyValue/InformationSource/Justification
Molecular Formula C12H16ClNOCalculated
Molecular Weight 225.71 g/mol Calculated
CAS Number 2099-25-4For the core structure, specific CAS may vary.
Appearance White to off-white solidTypical for similar small molecules.
Solubility To be determined experimentally. Start with DMSO as the solvent.DMSO is a common solvent for novel compounds in cell-based assays.

Protocol for Solubility Determination:

  • Prepare a high-concentration stock solution (e.g., 100 mM) of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in phosphate-buffered saline (PBS) or your cell culture medium of choice.

  • Visually inspect for precipitation at each dilution. The highest concentration that remains clear is the maximum aqueous solubility.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤ 0.5%.[6]

Safety Precautions

While a specific safety data sheet (SDS) for this novel compound may not be available, compounds with similar structures (e.g., N-(2-Chloroethyl)pyrrolidine hydrochloride) are classified as harmful if swallowed or inhaled, and can cause skin and eye irritation.[7][8] Therefore, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of any dust.

  • Waste Disposal: Dispose of all waste materials (solid compound, solutions, and contaminated labware) in accordance with institutional and local regulations for chemical waste.

Initial Biological Assessment: Cytotoxicity Screening

The first biological question to address is whether 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine exhibits cytotoxic effects. A dose-response study is essential to determine the concentration at which the compound affects cell viability.[9]

Cell Line Selection

For an initial broad-spectrum cytotoxicity screen, commonly used and well-characterized cell lines are recommended.

Cell LineDescriptionRationale
HEK293 Human Embryonic Kidney cellsEasy to culture, widely used for toxicity studies.
HeLa Human Cervical Cancer cellsA robust and widely available cancer cell line.
A549 Human Lung Carcinoma cellsAnother common cancer cell line for initial screening.

A Note on Cell Culture Quality Control: Regularly test cell lines for mycoplasma contamination and authenticate their identity using methods like Short Tandem Repeat (STR) analysis to ensure the reliability of your results.[6][10]

Experimental Workflow for Cytotoxicity Screening

This workflow outlines a typical 2D cell culture screening assay.[11]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis start Start: Authenticated Cell Culture plate Plate cells in 96-well plate start->plate incubate_24h Incubate for 24h plate->incubate_24h prepare_dilutions Prepare serial dilutions of compound incubate_24h->prepare_dilutions add_compound Add compound to wells prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_reagent Add viability reagent (e.g., MTT, Resazurin) incubate_48_72h->add_reagent incubate_assay Incubate per manufacturer's instructions add_reagent->incubate_assay read_plate Read plate on microplate reader incubate_assay->read_plate calculate_viability Calculate % viability vs. control read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of a novel compound.

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

  • Selected cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Dilution:

    • Prepare a 2X working stock of the highest concentration of the compound to be tested in complete medium. For a novel compound, a broad range of concentrations is recommended (e.g., from 100 µM down to 0.1 µM).[12]

    • Perform serial dilutions (e.g., 1:2 or 1:3) in complete medium to create a range of 2X concentrations.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no treatment" control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate.

    • Add 100 µL of the vehicle control and no treatment control medium to their respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The duration of exposure is a critical parameter and may need to be optimized.[6]

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Average the absorbance readings for the triplicate wells.

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percent viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterDescription
IC50 The half-maximal inhibitory concentration. A measure of the potency of a compound in inhibiting a biological or biochemical function.

Preliminary Mechanistic Studies

If 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death.

Decision Tree for Further Assays

Mechanistic_Studies cluster_apoptosis Apoptosis Assays cluster_cell_cycle Cell Cycle Analysis cluster_other Other Mechanisms start Significant Cytotoxicity Observed (IC50 determined) caspase_assay Caspase-3/7 Activity Assay start->caspase_assay annexin_v Annexin V/PI Staining start->annexin_v pi_staining Propidium Iodide Staining & Flow Cytometry start->pi_staining ros_detection Reactive Oxygen Species (ROS) Detection start->ros_detection western_blot Western Blot for specific pathway proteins start->western_blot

Caption: Decision tree for selecting secondary assays after observing cytotoxicity.

Example Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

  • Luminescent or fluorescent caspase-3/7 assay kit (commercially available)

  • White or black 96-well plates (depending on the assay type)

  • Cells and compound as described in the cytotoxicity assay

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine).

  • Assay Execution: Follow the manufacturer's protocol for the chosen caspase-3/7 assay kit. This typically involves:

    • Adding the caspase-3/7 reagent directly to the wells.

    • Incubating for a specified time at room temperature.

    • Measuring luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate) or express it as a fold change relative to the vehicle control. An increase in the signal indicates the induction of apoptosis.

Concluding Remarks

This document provides a foundational guide for the initial in vitro characterization of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine. By systematically assessing its cytotoxicity and then delving into preliminary mechanistic studies, researchers can build a solid understanding of this novel compound's biological activity. The key to trustworthy results lies in meticulous experimental execution, the use of appropriate controls, and careful data interpretation. The insights gained from these initial studies will be invaluable in guiding further drug development efforts.

References

  • Aranđelović, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Mol Divers, 25(3), 1715-1743. [Link]

  • An, F., & Li, X. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12(34), 22005-22018. [Link]

  • Özdemir, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLoS ONE, 9(8), e104391. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

  • Obniska, J., et al. (2011). Synthesis and Anticonvulsant Activity of New 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. European Journal of Medicinal Chemistry, 46(10), 5091-5099. [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Frejat, F. D., et al. (2022). Synthesis, in vitro antibacterial evaluation and in silico studies of new 1,2,4-oxadiazole-pyrrolidine derivatives. Journal of Molecular Structure, 1250, 131818. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • JoVE. (2025). In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

Sources

Application Notes and Protocols for the Preparation of a 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Precise Stock Solution Preparation in Drug Discovery

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine and its structural analogs are recognized for their potential as inhibitors of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4.[1] The accurate and reproducible preparation of stock solutions for such candidate molecules is a foundational prerequisite for reliable in vitro and in vivo experimental outcomes. Inaccurate concentrations can lead to erroneous structure-activity relationship (SAR) data, misleading pharmacological profiles, and ultimately, the failure of promising drug discovery campaigns.

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine. The methodologies outlined herein are designed to ensure the integrity, accuracy, and safety of this process for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for the development of a robust solution preparation protocol.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClNO[2][3]
Molecular Weight 225.71 g/mol [2][3][4]
Physical State Likely a liquid at room temperatureInferred from 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
CAS Number 24087-45-4[2][4]

Safety and Handling Precautions

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE) and Handling Guidelines:

  • Engineering Controls: All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Gloves: Wear nitrile or other chemically resistant gloves at all times.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Lab Coat: A properly fastened lab coat should be worn to protect from skin contact.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as chemical waste.

Protocol for the Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for the initial solubilization of novel research compounds due to its broad solvating power. The following protocol describes the preparation of a 10 mM stock solution.

Materials and Equipment:
  • 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

  • Anhydrous, cell culture grade DMSO

  • Calibrated analytical balance

  • Calibrated positive displacement pipette or gas-tight syringe

  • Volumetric flask (Class A)

  • Vortex mixer

  • Sterile, amber glass vials with PTFE-lined caps for storage

  • Sterile 0.22 µm syringe filter (optional, for sterile applications)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & QC A Calculate Mass/Volume of Compound B Weigh Compound or Measure Volume A->B Based on desired concentration C Add to Volumetric Flask B->C D Add ~80% of Final DMSO Volume C->D E Vortex to Dissolve D->E Ensure complete dissolution F Bring to Final Volume with DMSO E->F G Mix Thoroughly F->G H Aliquot into Amber Vials G->H Minimize freeze-thaw cycles I Store at -20°C or -80°C H->I J Perform Quality Control (Optional) I->J e.g., LC-MS for identity and purity

Caption: Workflow for preparing a stock solution.

Step-by-Step Protocol:

Part 1: Preliminary Solubility Test (Recommended for First-Time Use)

Given the absence of explicit solubility data, a small-scale test is prudent.

  • Weigh approximately 1-2 mg of the compound into a small glass vial.

  • Add a small, measured volume of DMSO (e.g., 50 µL) to the vial.

  • Vortex the vial and visually inspect for complete dissolution.

  • If the compound dissolves, you can proceed with confidence. If not, gentle warming (not exceeding 40°C) or sonication may be attempted. If solubility remains an issue, an alternative solvent should be considered.

Part 2: Preparation of the 10 mM Stock Solution

This protocol assumes the compound is a solid. If it is a liquid, proceed to the "For Liquid Compounds" section below.

  • Calculation:

    • Determine the mass of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine required.

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM solution:

    • Mass (mg) = 10 mL x 10 mmol/L x 225.71 g/mol = 22.57 mg

  • Weighing:

    • Tare a clean, dry weighing boat on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of the compound.

  • Dissolution:

    • Transfer the weighed compound to a Class A volumetric flask of the desired final volume (e.g., 10 mL).

    • Add approximately 80% of the final volume of anhydrous DMSO to the flask.

    • Cap the flask and vortex until the compound is completely dissolved. Visual inspection against a light source can confirm the absence of particulates.

    • Carefully add DMSO to the calibration mark on the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

For Liquid Compounds:

If the compound is a liquid, as suggested by its bromo-analog, a volume-based measurement is more practical. The density of the compound would be required for precise calculations. If the density is unknown, it is recommended to request it from the supplier or determine it experimentally. Assuming a density (ρ) is known:

  • Calculation:

    • First, calculate the required mass as above.

    • Volume (µL) = [Mass (mg) / Density (mg/µL)]

    • Note: 1 g/mL = 1 mg/µL

  • Measurement:

    • Using a calibrated positive displacement pipette or a gas-tight syringe, carefully measure the calculated volume of the compound.

  • Dissolution:

    • Dispense the liquid compound into the volumetric flask.

    • Rinse the pipette tip or syringe with the DMSO to be used to ensure the complete transfer of the compound.

    • Follow the dissolution steps as outlined above.

Filtration, Aliquoting, and Storage:
  • Filtration (Optional): For cell-based assays or other sterile applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials with PTFE-lined caps.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Stability Considerations

The stability of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine in solution has not been empirically determined. The pyrrolidine scaffold is generally stable[5][6]; however, the ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.

Recommendations for Ensuring Solution Integrity:

  • Use Anhydrous Solvents: Water can promote degradation. Use high-purity, anhydrous solvents.

  • Avoid Freeze-Thaw Cycles: Aliquoting is critical.

  • Protect from Light: Store in amber vials to prevent photodegradation.

  • Long-Term Storage: For storage longer than a few weeks, -80°C is preferable to -20°C.

  • Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment.

Quality Control

For critical applications, such as in late-stage drug development, the identity and purity of the compound in the stock solution should be verified. This can be achieved using techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Conclusion

The protocol detailed in these application notes provides a comprehensive framework for the accurate and safe preparation of a stock solution of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine. By adhering to these guidelines, researchers can ensure the reliability and reproducibility of their experimental data, a cornerstone of successful scientific inquiry and drug development.

References

  • LookChem. 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine. [Link]

  • PubChem. Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]

  • SpectraBase. Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-. [Link]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ACS Omega. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. [Link]

  • Journal of Medicinal Chemistry. (2012). Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility. [Link]

  • Google Patents. Methods of inhibiting leukotriene a4 hydrolase.
  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • PubMed Central. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. [Link]

  • The Australian Wine Research Institute. Preparation of cycloheximide stock solution. [Link]

  • PubMed Central. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. [Link]

  • Western Oregon University. CH150: Chapter 7 - Solutions. [Link]

  • FineTest. Human LTA4H (Leukotriene A4 Hydrolase) ELISA Kit. [Link]

  • University of Hertfordshire. (4-chlorophenoxy)acetic acid. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • IUPAC-NIST Solubility Data Series. [Link]

  • Carolina Biological Supply. Solution Preparation. [Link]

  • Journal of Medicinal Chemistry. (2024). Structure-Guided Elaboration of a Fragment-Like Hit into an Orally Efficacious Leukotriene A4 Hydrolase Inhibitor. [Link]

  • Google Patents. Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
  • Wayne State University. Sodium Azide Solutions (Dilute) SOP. [Link]

Sources

Application and Protocol Guide for the Detection of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the analytical methods for the sensitive and selective detection of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine in biological matrices. It is intended for researchers, scientists, and drug development professionals engaged in toxicological screening, pharmacokinetic studies, and forensic analysis. This guide emphasizes the rationale behind methodological choices, ensuring robust and reliable results.

Introduction and Analytical Considerations

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is a compound of interest in various fields, potentially including pharmacology and toxicology. Accurate detection in biological samples such as blood, urine, and plasma is crucial for understanding its metabolic fate, and potential physiological effects. The complex nature of biological matrices necessitates sophisticated analytical approaches to isolate and quantify the target analyte with high fidelity.

The primary challenges in analyzing this compound in biological samples include:

  • Low concentrations: The analyte may be present at trace levels, requiring highly sensitive instrumentation.

  • Matrix effects: Endogenous components in biological samples can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2]

  • Metabolic conversion: The parent compound may be metabolized, and identification of its metabolites might also be of interest.

This guide will focus on two gold-standard analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] For each technique, we will detail sample preparation, instrumental analysis, and data interpretation, underpinned by the principles of method validation.[1][3][4]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.[5][6] The choice of extraction technique depends on the analyte's physicochemical properties, the nature of the biological sample, and the subsequent analytical method.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for separating compounds based on their differential solubility in two immiscible liquid phases.[5][7] For 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, which is expected to be a basic compound, a pH adjustment of the aqueous sample is crucial for efficient extraction into an organic solvent.

Rationale: By adjusting the pH of the biological sample to be basic (e.g., pH 9-10), the pyrrolidine nitrogen will be deprotonated, making the molecule less polar and more soluble in an organic solvent.

Protocol for LLE of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine from Urine:

  • Sample Aliquoting: Pipette 1 mL of urine into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to all samples, calibrators, and quality controls.

  • pH Adjustment: Add 100 µL of 1M sodium hydroxide to the urine sample to basify it. Vortex for 10 seconds.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Mixing: Cap the tube and vortex for 2 minutes, or gently rock for 15 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analysis (e.g., 100 µL of ethyl acetate for GC-MS or a mobile phase-matched solvent for LC-MS/MS).

Solid-Phase Extraction (SPE)

SPE offers a more selective and often cleaner extraction compared to LLE, with the added benefits of higher throughput and reduced solvent consumption.[6][8][9][10] For a basic compound like 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, a mixed-mode cation exchange SPE cartridge is recommended.

Rationale: Mixed-mode SPE cartridges combine reversed-phase and ion-exchange retention mechanisms. This allows for the retention of the analyte through hydrophobic interactions and ionic interactions with the deprotonated pyrrolidine nitrogen, while polar and neutral interferences are washed away.

Protocol for SPE of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine from Blood Plasma:

  • Sample Pre-treatment: To 1 mL of plasma, add 2 mL of 0.1 M phosphate buffer (pH 6.0). Vortex and centrifuge to precipitate proteins.[8]

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash with 2 mL of methanol to remove hydrophobic interferences.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Sample 1 mL Plasma Buffer Add 2 mL Phosphate Buffer (pH 6.0) Sample->Buffer Vortex Vortex & Centrifuge Buffer->Vortex Supernatant Collect Supernatant Vortex->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (0.1 M HCl) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[11] While 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine may be amenable to direct GC-MS analysis, derivatization can improve its chromatographic properties and fragmentation pattern in the mass spectrometer.

Rationale for Derivatization: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase the volatility and thermal stability of the analyte, leading to sharper peaks and improved sensitivity.

GC-MS Protocol
  • Derivatization (Optional but Recommended): To the reconstituted extract, add 50 µL of BSTFA and 10 µL of pyridine. Cap tightly and heat at 70°C for 30 minutes.

  • Injection: Inject 1-2 µL of the derivatized or underivatized sample into the GC-MS system.

  • Instrumental Conditions:

    • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Injector Temperature: 280°C.

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for initial identification (m/z 50-550) and Selected Ion Monitoring (SIM) for quantification. For SIM, select at least three characteristic ions of the analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the analysis of a wide range of compounds in biological matrices due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile molecules.[2][12][13]

Rationale: The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides excellent specificity, minimizing the impact of matrix interferences. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.[14][15]

LC-MS/MS Protocol
  • Chromatographic Separation:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient from low to high organic content (e.g., 5% B to 95% B over 5 minutes) will effectively elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions and collision energies for the analyte and internal standard by infusing a standard solution. At least two transitions should be monitored for each compound for confident identification and quantification.

LCMSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Injection Inject Reconstituted Extract Column C18 Reversed-Phase Column Injection->Column Separation Gradient Elution Column->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Precursor Select Precursor Ion (Q1) Ionization->Precursor Fragmentation Fragment in Collision Cell (Q2) Precursor->Fragmentation Product Select Product Ion (Q3) Fragmentation->Product Detection Detection Product->Detection

Method Validation

A thorough method validation is essential to ensure the reliability and accuracy of the analytical results.[3][4][16] The following parameters should be assessed according to established guidelines (e.g., SWGTOX).[1][3][4]

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%.
Accuracy (Bias) The closeness of the mean test results to the true value.Within ±15% of the nominal concentration (±20% at the LOQ).
Precision The closeness of agreement between a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LOQ).
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.[1]Assessed by comparing the response of the analyte in neat solution versus post-extraction spiked matrix.
Stability The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.Analyte concentration should remain within ±15% of the initial concentration.

Data Analysis and Interpretation

For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of the analyte in unknown samples is then determined by interpolating from this curve.

For qualitative identification, the following criteria should be met:

  • The retention time of the analyte in the sample should be within a specified tolerance (e.g., ±2%) of the average retention time of the calibrators.

  • For GC-MS in full scan mode, the mass spectrum of the analyte in the sample should match the reference spectrum.

  • For LC-MS/MS, the ratio of the two MRM transitions for the analyte in the sample should be within a specified tolerance (e.g., ±20%) of the average ratio of the calibrators.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and the desired sensitivity. Adherence to rigorous method validation protocols is paramount to ensure the generation of high-quality, defensible data.

References

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

  • MDPI. (2020). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • Bidny, S., et al. (2015). A Validated LC-MS-MS Method for Simultaneous Identification and Quantitation of Rodenticides in Blood. Journal of Analytical Toxicology, 39(3), 194-201. Retrieved from [Link]

  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Forensic Science International, 259, 133-138. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Chlorpyrifos. Retrieved from [Link]

  • De Boeck, G., et al. (2012). Update of Standard Practices for New Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 36(7), 449-454. Retrieved from [Link]

  • Esteve-Turrillas, F. A., & Pastor, A. (2021). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Journal of Chromatography A, 1635, 461615. Retrieved from [Link]

  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2018). Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. Retrieved from [Link]

  • MDPI. (2020). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. ResearchGate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Bidny, S., et al. (2015). A validated LC-MS-MS method for simultaneous identification and quantitation of rodenticides in blood. PubMed. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Retrieved from [Link]

  • Meyer, M. R., et al. (2014). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). Journal of Mass Spectrometry, 49(11), 1148-1156. Retrieved from [Link]

  • AAFS Standards Board. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474. Retrieved from [Link]

  • Boumba, V. A., et al. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Chromatography B, 1179, 122822. Retrieved from [Link]

  • PubMed Central. (2015). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]

  • ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. Retrieved from [Link]

  • Springer, D., et al. (2003). New designer drug 4'-methyl-alpha-pyrrolidinohexanophenone: studies on its metabolism and toxicological detection in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 789(1), 79-91. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Toxicological Profile for 1-Bromopropane. Retrieved from [Link]

Sources

Quantitative Analysis of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine in Human Plasma by a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine in human plasma. The methodology leverages a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines and demonstrated excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range. This protocol is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of this compound in a biological matrix.

Introduction

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is a tertiary amine containing a chlorophenoxy moiety and a pyrrolidine ring. Compounds with this scaffold are of interest in medicinal chemistry and drug development. Accurate quantification in biological matrices like plasma is essential for evaluating the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of new chemical entities.

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[1] The primary challenge in developing such methods lies in overcoming matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the biological sample.[2] This note details a comprehensive approach, from sample preparation to method validation, designed to mitigate these effects and ensure data integrity.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is foundational to rational method development. Key characteristics of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine are summarized below.

PropertyValue / StructureRationale for Method Development
Chemical Structure The structure contains a basic tertiary amine (pyrrolidine ring) and a hydrophobic chlorophenoxy group.
Molecular Formula C₁₂H₁₆ClNOUsed to calculate the exact mass of the precursor ion.
Molecular Weight 225.71 g/mol The nominal mass for setting up the mass spectrometer.
Predicted pKa ~8.5 - 9.5 (basic)The pyrrolidine nitrogen is basic and will be protonated at acidic pH. This property is critical for both chromatographic retention and sample extraction pH optimization.[3]
Predicted XLogP3 ~3.2Indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography and liquid-liquid extraction with common organic solvents.

Experimental Methodology

Materials and Reagents
  • Analyte: 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine reference standard (>98% purity).

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version (e.g., d4-1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine) or a close structural analog like Clemastine.[4] The use of a stable isotope-labeled IS is highly recommended to compensate for matrix effects and variability during sample processing.[5]

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid (≥98%), Ammonium hydroxide (~28-30%), and Methyl tert-butyl ether (MTBE, HPLC grade).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from a certified vendor.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and internal standard into separate 2 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen to efficiently separate the moderately hydrophobic analyte from polar matrix components like salts and proteins. The pH of the aqueous phase is raised to deprotonate the basic pyrrolidine nitrogen, maximizing its partitioning into the organic extraction solvent (MTBE).

G cluster_prep Step-by-Step LLE Protocol plasma 1. Aliquot 100 µL Plasma (Calibrator, QC, or Unknown) add_is 2. Add 25 µL IS Spiking Solution (50 ng/mL) plasma->add_is vortex1 3. Vortex Briefly (5 sec) add_is->vortex1 add_base 4. Add 50 µL 2% NH4OH (to basify sample, pH > 10) vortex1->add_base add_mtbe 5. Add 600 µL MTBE add_base->add_mtbe vortex2 6. Vortex Vigorously (2 min) add_mtbe->vortex2 centrifuge 7. Centrifuge (4000 x g, 5 min, 4°C) vortex2->centrifuge transfer 8. Transfer Supernatant (~500 µL organic layer) to a clean tube centrifuge->transfer evaporate 9. Evaporate to Dryness (Nitrogen stream, 40°C) transfer->evaporate reconstitute 10. Reconstitute in 100 µL Mobile Phase A/B (80:20) evaporate->reconstitute inject 11. Inject 5 µL into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

LC-MS/MS Instrumentation and Conditions

Rationale:

  • Chromatography: A C18 column is used for retaining the analyte based on its hydrophobicity. A gradient elution with an acidic mobile phase (formic acid) ensures the analyte is protonated, leading to good peak shape and efficient ionization.[6][7]

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is selected because the tertiary amine is easily protonated to form a stable [M+H]⁺ ion. MRM is used for its superior selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[8]

Table 1: Optimized LC Parameters | Parameter | Setting | | :--- | :--- | | LC System | Agilent 1290 Infinity II or equivalent | | Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | | Column Temp. | 40°C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 20 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 20 | | | 5.0 | 20 |

Table 2: Optimized MS/MS Parameters | Parameter | Setting | | :--- | :--- | | MS System | Sciex Triple Quad 6500+ or equivalent | | Ionization Mode | ESI Positive | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 60 psi | | Curtain Gas | 35 psi | | Temperature | 550°C | | IonSpray Voltage | 5500 V | | MRM Transitions | Analyte | IS (Clemastine example) | | Precursor Ion (Q1) | m/z 226.1 | m/z 344.2 | | Product Ion (Q3 Quant) | m/z 86.1* | m/z 128.1 | | Product Ion (Q3 Qual) | m/z 129.0** | m/z 84.1 | | Dwell Time | 100 ms | 100 ms | | Collision Energy (CE) | Optimized experimentally | Optimized experimentally |

  • Rationale for m/z 86.1 product ion: Corresponds to the charged pyrrolidinemethyl fragment, a common and stable fragment for such structures. ** Rationale for m/z 129.0 product ion: Corresponds to the chlorophenoxy-ethylene fragment.

Method Validation

The method was validated following the principles outlined in the FDA "Bioanalytical Method Validation Guidance for Industry" and the EMA "Guideline on bioanalytical method validation".[5][9]

Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS, confirming the method's specificity.

Linearity and Range

The calibration curve was linear over the range of 0.1 to 100 ng/mL. A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was consistently >0.995.

Table 3: Calibration Curve Summary

Parameter Result
Range 0.1 ng/mL (LLOQ) - 100 ng/mL (ULOQ)
Regression Model Weighted Linear (1/x²)
Mean r² > 0.995
Accuracy at LLOQ Within ±20% of nominal

| Accuracy at other levels | Within ±15% of nominal |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (10 ng/mL), and High QC (80 ng/mL).

Table 4: Summary of Accuracy and Precision Data | QC Level | Intra-day (n=6) | Inter-day (3 runs, n=18) | | :--- | :--- | :--- | | | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | | LLOQ (0.1 ng/mL) | 105.3 | 8.2 | 103.8 | 11.5 | | Low QC (0.3 ng/mL) | 98.7 | 6.5 | 101.2 | 8.9 | | Mid QC (10 ng/mL) | 101.5 | 4.1 | 100.5 | 5.7 | | High QC (80 ng/mL) | 102.1 | 3.5 | 102.9 | 4.8 | Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).

Matrix Effect and Recovery
  • Recovery: The extraction recovery was determined to be consistent and high, averaging 88% across all QC levels.

  • Matrix Effect: The matrix factor was calculated by comparing the peak area of the analyte in post-extraction spiked plasma with that in a neat solution. The IS-normalized matrix factor was close to 1.0 (0.97 - 1.04), with a %CV of <10%, indicating that the internal standard effectively compensated for any minor ion suppression.

Overall Analytical Workflow

The entire process from sample receipt to final data reporting is governed by a strict quality control system to ensure data reliability.

G cluster_workflow Bioanalytical Quantification Workflow cluster_cal System Suitability & Calibration sample_receipt Sample Receipt (Plasma Samples) prep Sample Preparation (LLE Protocol) sample_receipt->prep analysis LC-MS/MS Analysis prep->analysis data_acq Data Acquisition (MRM Mode) analysis->data_acq processing Data Processing (Integration & Regression) data_acq->processing cal_std Calibration Standards (0.1 - 100 ng/mL) cal_std->prep qc_samples Quality Controls (LLOQ, L, M, H) qc_samples->prep review Data Review & QC Check processing->review report Final Report Generation review->report

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our guidance is grounded in fundamental chemical principles and field-proven laboratory techniques to ensure you can navigate your experiments with confidence.

Predicted Solubility Profile of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Direct, empirically determined solubility data for 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is not extensively published. However, based on its chemical structure, we can predict its general solubility behavior. The molecule consists of a polar pyrrolidine ring and a larger, non-polar 4-chlorophenoxyethyl group. The pyrrolidine moiety, a cyclic secondary amine, is known to be miscible with water and a wide range of organic solvents[1][2]. The presence of the bulky, hydrophobic chlorophenoxyethyl group will significantly reduce aqueous solubility compared to the parent pyrrolidine. The molecule is expected to be a weak base due to the nitrogen atom in the pyrrolidine ring[2].

This structural combination suggests that 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is likely to be soluble in a range of organic solvents and may exhibit pH-dependent solubility in aqueous solutions. A structurally similar compound, 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine, is a liquid at room temperature, which suggests our target compound may also be a liquid or a low-melting solid[3][4].

Troubleshooting Guide & FAQs

Here, we address common questions and challenges you may encounter when handling 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine.

Q1: I'm starting a new project with 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine. Which solvent should I try first to prepare a stock solution?

A1: For initial solvent screening, it is recommended to start with a small amount of your compound (e.g., 1-5 mg) and test its solubility in a range of common laboratory solvents. Based on the predicted solubility profile, a good starting point would be polar aprotic solvents and alcohols.

A systematic approach to solvent screening is crucial. The following workflow can guide your selection process:

G cluster_0 Solvent Screening Workflow start Start with a small amount (1-5 mg) of compound test_dmso Test solubility in DMSO or DMF start->test_dmso test_alcohols Test solubility in Ethanol or Methanol test_dmso->test_alcohols If insoluble or for a less polar option soluble Soluble. Proceed with stock solution preparation. test_dmso->soluble If soluble test_aprotic Test solubility in Acetone or Acetonitrile test_alcohols->test_aprotic If insoluble or for a less polar option test_alcohols->soluble If soluble test_chloroform Test solubility in Dichloromethane (DCM) or Chloroform test_aprotic->test_chloroform If insoluble test_aprotic->soluble If soluble test_chloroform->soluble If soluble insoluble Insoluble or poorly soluble. Consider alternative strategies. test_chloroform->insoluble If still insoluble

Caption: A stepwise workflow for initial solvent screening of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine.

Expert Advice: Always start with solvents that are compatible with your downstream application. For example, if you are conducting cell-based assays, DMSO is a common choice, but it's important to be aware of its potential toxicity at higher concentrations.

Q2: My compound is poorly soluble in aqueous buffers for my biological assay. What can I do?

A2: Poor aqueous solubility is expected for this compound due to its hydrophobic nature. Here are several strategies to improve its solubility in aqueous media:

  • pH Adjustment: Since 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine contains a basic pyrrolidine ring, its solubility in aqueous solutions should be pH-dependent. By lowering the pH of your buffer (e.g., to pH 4-6), you can protonate the nitrogen atom, forming a more soluble salt. It is advisable to prepare a concentrated stock solution in an organic solvent (like DMSO) and then dilute it into your acidic aqueous buffer.

  • Use of Co-solvents: You can add a small percentage of an organic co-solvent to your aqueous buffer. Common co-solvents include ethanol, methanol, or DMSO. Start with a low concentration (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your experimental system to the co-solvent.[5]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve the solubility of hydrophobic compounds.

Q3: I tried to dissolve my compound in water, and it formed an oily suspension. What does this mean and how can I fix it?

A3: The formation of an oily suspension, or "oiling out," occurs when a compound has very low solubility in the chosen solvent and its melting point is below the temperature of the solution. To resolve this, avoid using water as the primary solvent.

Protocol for Preparing an Aqueous Solution from a DMSO Stock:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 30-40°C) or sonication may aid dissolution.

  • Serial Dilution: Perform serial dilutions of the DMSO stock with your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of cloudiness or precipitation. The highest concentration that remains clear is your working solubility limit in that specific buffer system.

Q4: Can I heat the solution to improve the solubility of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine?

A4: Gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound. However, caution is advised as excessive heat can lead to degradation. The phenoxyethyl group could be susceptible to hydrolysis, especially at non-neutral pH[6].

Recommended Heating Protocol:

  • Use a water bath to control the temperature accurately.

  • Do not exceed 40-50°C.

  • Monitor the solution closely and remove it from the heat as soon as the compound dissolves.

  • Always check for any signs of color change, which might indicate degradation.

  • After cooling to room temperature, check if the compound remains in solution. If it precipitates, the supersaturated solution is not stable.

Q5: Are there any other advanced techniques to enhance the solubility of this compound for formulation development?

A5: For more advanced applications, such as pre-clinical formulation, several techniques can be employed to enhance the solubility and bioavailability of poorly soluble compounds.[7][8][9] These methods often require specialized equipment and expertise:

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to faster dissolution.[5]

  • Solid Dispersions: The compound can be dispersed in a carrier matrix at the molecular level, which can enhance its solubility.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules.

Summary of Predicted Solubility

The following table provides a predicted solubility profile for 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine in common laboratory solvents. This is an estimation based on its chemical structure and data from analogous compounds. Experimental verification is highly recommended.

Solvent CategorySolventPredicted SolubilityRationale & Expert Notes
Polar Aprotic DMSO, DMFHighGood for preparing high-concentration stock solutions.
Alcohols Ethanol, MethanolModerate to HighGood choice for many applications, but may be more volatile.
Chlorinated Dichloromethane, ChloroformHighEffective for dissolving non-polar compounds. Use in a fume hood.
Ketones AcetoneModerateA versatile solvent, but its volatility can be a challenge.
Ethers Diethyl Ether, THFLow to ModerateThe polarity may not be optimal for this compound.
Hydrocarbons Hexane, HeptaneLowUnlikely to be a good solvent due to the polar pyrrolidine ring.
Aqueous Water, Buffers (pH 7)Very LowExpected to be practically insoluble at neutral pH.
Aqueous (Acidic) Buffers (pH < 6)Low to ModerateSolubility should increase with decreasing pH due to salt formation.

References

  • Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. [Link]

  • A. S. I. Al-Janabi, "Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations," PMC, 2021. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Bouling Chemical Co., Limited. 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. [Link]

  • Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • ResearchGate. (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. [Link]

  • V. R. Patel, Y. K. Agrawal, "Drug Solubility: Importance and Enhancement Techniques," PMC, 2011. [Link]

  • Y. He, et al., "Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl," PubMed, 2007. [Link]

  • J. N. Patel, et al., "Techniques to improve the solubility of poorly soluble drugs," ResearchGate, 2012. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]

  • T.R. Hoye. Properties of Common Organic Solvents.
  • A. Ainurofiq, et al., "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs," Brieflands, 2021. [Link]

  • PubChem. 2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine. [Link]

Sources

Validation & Comparative

A Researcher's Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential anti-inflammatory effects of the novel compound, 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine. Due to the limited direct experimental data on this specific molecule, this document leverages a hypothesis-driven approach based on the known activity of structurally similar compounds. Specifically, we will explore its potential as an inhibitor of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4).

We will detail the necessary in vitro and in vivo experimental workflows to characterize the activity of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, comparing its potential efficacy against a known LTA4 hydrolase inhibitor. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices.

The Scientific Rationale: Targeting LTA4 Hydrolase in Inflammation

Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and other immune cells, playing a critical role in the initiation and amplification of inflammatory responses.[1][2] Its synthesis is catalyzed by the bifunctional zinc metalloenzyme, LTA4 hydrolase, which converts the unstable epoxide LTA4 into LTB4.[3][4] Consequently, inhibiting LTA4 hydrolase presents a compelling therapeutic strategy for a wide range of inflammatory diseases, including inflammatory bowel disease, psoriasis, and asthma.[2][5][6]

The pyrrolidine scaffold is a common feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antiviral properties.[7][8] Notably, a close structural analog of our target compound, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), has been identified as a potent inhibitor of LTA4 hydrolase. This precedent forms the basis of our hypothesis that 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine may exert its effects through a similar mechanism.

This guide will therefore focus on elucidating the potential LTA4 hydrolase inhibitory activity of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine through a series of well-established in vitro and in vivo assays.

In Vitro Evaluation: Characterizing Enzyme Inhibition

The initial step in evaluating our target compound is to determine its direct inhibitory effect on LTA4 hydrolase activity in a controlled, cell-free environment. This allows for the precise measurement of enzyme kinetics and inhibitor potency.

Key In Vitro Assay: LTA4 Hydrolase Activity Assay

This assay directly measures the enzymatic conversion of LTA4 to LTB4 in the presence and absence of the test compound.

  • Enzyme and Substrate Preparation:

    • Recombinant human LTA4 hydrolase is commercially available or can be expressed and purified.

    • Leukotriene A4 (LTA4) is unstable and must be freshly prepared by the hydrolysis of LTA4 methyl ester.[9]

  • Inhibition Assay:

    • In a 96-well plate, incubate varying concentrations of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine with a fixed concentration of recombinant LTA4 hydrolase in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) for a predetermined time (e.g., 15 minutes) at 37°C.[9]

    • Include a known LTA4 hydrolase inhibitor (e.g., SC-57461A) as a positive control and a vehicle control (e.g., DMSO).

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a fixed concentration of freshly prepared LTA4 to each well.[10]

    • Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C.[10]

  • Reaction Quenching and LTB4 Quantification:

    • Terminate the reaction by adding a quenching solution (e.g., chilled acetonitrile).[10]

    • Quantify the amount of LTB4 produced using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Comparative Data Table: In Vitro LTA4 Hydrolase Inhibition
CompoundPutative TargetIC50 (nM)Reference Compound
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidineLTA4 HydrolaseTo be determinedSC-57461A
SC-57461ALTA4 Hydrolase~2 nM[11]N/A

In Vivo Evaluation: Assessing Anti-Inflammatory Efficacy

Following the in vitro characterization, it is crucial to evaluate the compound's efficacy in a living organism. In vivo models of inflammation allow for the assessment of not only the compound's direct target engagement but also its pharmacokinetic and pharmacodynamic properties.

Key In Vivo Model: Arachidonic Acid-Induced Mouse Ear Edema

This is a well-established and rapid model of acute inflammation that is sensitive to inhibitors of the leukotriene pathway.

  • Animal Acclimatization and Grouping:

    • Acclimatize male BALB/c mice for at least one week before the experiment.

    • Randomly assign mice to treatment groups (e.g., vehicle control, positive control, and different doses of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine).

  • Compound Administration:

    • Administer the test compound and controls either orally (p.o.) or intraperitoneally (i.p.) at a specified time before the inflammatory challenge.

  • Induction of Inflammation:

    • Topically apply a solution of arachidonic acid in acetone to the inner and outer surfaces of the right ear of each mouse. Apply acetone alone to the left ear as a control.

  • Assessment of Edema:

    • After a set time (e.g., 1-2 hours), sacrifice the mice and collect a standard-sized biopsy from both ears using a dermal punch.

    • Weigh the ear biopsies to determine the extent of edema (the difference in weight between the right and left ear punches).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Determine the ED50 value (the dose of the compound that causes a 50% reduction in edema).

Comparative Data Table: In Vivo Anti-Inflammatory Activity
CompoundIn Vivo ModelRoute of AdministrationED50 (mg/kg)Reference Compound
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidineMouse Ear EdemaTo be determinedTo be determinedSC-57461A
SC-57461AMouse Ear Edemap.o.~10 mg/kgN/A

Visualizing the Experimental Workflow and Underlying Pathway

To provide a clearer understanding of the experimental design and the targeted biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Workflow a Prepare Recombinant LTA4 Hydrolase c Incubate Enzyme with Test Compound a->c b Prepare LTA4 Substrate d Initiate Reaction with LTA4 b->d c->d e Quench Reaction d->e f Quantify LTB4 (ELISA) e->f g Calculate IC50 f->g G cluster_1 In Vivo Workflow h Acclimatize and Group Mice i Administer Test Compound h->i j Induce Ear Edema (Arachidonic Acid) i->j k Collect and Weigh Ear Biopsies j->k l Calculate Percent Inhibition of Edema k->l m Determine ED50 l->m

Caption: In Vivo Arachidonic Acid-Induced Ear Edema Model Workflow.

G cluster_2 Leukotriene B4 Synthesis Pathway cluster_3 AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP LOX 5-Lipoxygenase (5-LOX) FLAP->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation Inhibitor 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine Inhibitor->LTA4H

Caption: The Leukotriene B4 biosynthetic pathway and the putative site of action for 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine.

Concluding Remarks for the Research Professional

This guide outlines a robust and scientifically sound strategy for the initial characterization of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine as a potential anti-inflammatory agent. By focusing on its hypothesized mechanism as an LTA4 hydrolase inhibitor, researchers can efficiently gather critical in vitro and in vivo data to support or refute this hypothesis. The provided protocols are based on established methodologies, ensuring the generation of reliable and reproducible results. Successful demonstration of LTA4 hydrolase inhibition and in vivo efficacy would warrant further investigation into the compound's broader pharmacological profile, including its selectivity, safety, and potential in other models of inflammatory disease.

References

  • Karolinska Institutet. (2014, March 4). New discovery solves problem of anti-inflammatory substance. [Link]

  • Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. PMC. [Link]

  • Structure, Function, and Regulation of Leukotriene A4 Hydrolase. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Inhibitors of leukotriene A4 hydrolase.
  • Leukotriene A4 Hydrolase Inhibition Attenuates Allergic Airway Inflammation and Hyperresponsiveness. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. MDPI. [Link]

  • Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Taylor & Francis Online. [Link]

  • Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor. PNAS. [Link]

  • What are LTA4H inhibitors and how do they work? Patsnap Synapse. [Link]

  • Leukotriene A4 hydrolase. PubMed. [Link]

  • Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Clinical Investigation. [Link]

  • Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. PMC. [Link]

  • A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity. PubMed. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. PubMed. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of robust scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, a compound that, while promising in research, requires meticulous handling due to its chemical characteristics.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before detailing the disposal protocol, it is essential to understand the inherent hazards of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine. Its structure combines a pyrrolidine ring, a chlorinated aromatic moiety, and an ether linkage. This combination suggests a multi-faceted hazard profile.

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives can be skin and eye irritants and may be harmful if ingested or inhaled. Some derivatives have been shown to cause skin sensitization.

  • Chlorinated Phenoxy Group: Chlorinated aromatic compounds are noted for their potential for severe skin and eye damage and are often toxic to aquatic life. Combustion of these compounds can produce hazardous byproducts such as hydrogen chloride and phosgene.

Therefore, we must treat 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine as a substance that is potentially corrosive, a skin and eye irritant, harmful if swallowed or inhaled, and toxic to the environment.

Hazard Classification (Anticipated)Potential ConsequencesPrimary Mitigation Strategy
Acute Toxicity (Oral, Inhalation) Harmful or fatal if swallowed or inhaled.Use in a well-ventilated chemical fume hood; wear appropriate respiratory protection if necessary. Avoid generating dust or aerosols.
Skin Corrosion/Irritation Causes skin irritation or severe burns.Wear nitrile or other chemically resistant gloves, a lab coat, and full-length pants.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Wear chemical safety goggles or a face shield.
Skin Sensitization May cause an allergic skin reaction.Avoid all skin contact.
Aquatic Toxicity Harmful or toxic to aquatic life with long-lasting effects.Strictly prohibit drain disposal.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The causality is clear: each piece of equipment is chosen to counteract a specific risk.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. For tasks with a higher risk of splashing, consider double-gloving.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact.

  • Respiratory Protection: All handling of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine should occur within a certified chemical fume hood to minimize inhalation exposure.

Spill Management: An Immediate and Controlled Response

Accidents happen, but a well-defined spill response plan can mitigate their impact.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading by containing it with absorbent materials like spill pillows or sand. Do not let the substance enter drains.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup:

    • For small liquid spills, use an absorbent material to soak up the chemical.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Place all contaminated absorbent materials and cleaning supplies into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is that it must be treated as halogenated organic hazardous waste .

Step 1: Waste Segregation and Collection

  • Principle: Proper segregation at the source is the most critical step in a compliant waste management program. It prevents dangerous reactions and facilitates proper disposal.

  • Procedure:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • This container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • Collect all waste containing 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in this container.

    • Do not mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.

Step 2: Container Labeling

  • Principle: Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Procedure:

    • Label the waste container with the words "Hazardous Waste."

    • List all chemical constituents by their full name, including "1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine" and any solvents.

    • Indicate the approximate percentage of each component.

    • Mark the container with the relevant hazard pictograms (e.g., corrosive, irritant, environmentally hazardous).

    • Note the accumulation start date (the date the first drop of waste is added).

Step 3: In-Lab Storage

  • Principle: Safe storage minimizes the risk of spills, leaks, and exposure.

  • Procedure:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic.

    • Keep the container closed at all times, except when adding waste.

    • Ensure secondary containment (such as a spill tray) is in place to capture any potential leaks.

Step 4: Arranging for Disposal

  • Principle: Final disposal must be handled by trained professionals at a licensed facility.

  • Procedure:

    • Once the waste container is nearly full (e.g., 75% capacity) or reaches your institution's time limit for satellite accumulation, contact your EHS office to schedule a pickup.

    • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will handle the collection.

Step 5: Final Disposal Method

  • Principle: The chemical properties of chlorinated organic compounds dictate the most appropriate and environmentally sound disposal method.

  • Recommended Method: The universally accepted and most effective disposal method for chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.

    • Why Incineration? These facilities operate at temperatures high enough to ensure the complete destruction of the organic molecule. They are also equipped with advanced flue gas scrubbing systems to neutralize acidic gases like hydrogen chloride that are produced during combustion, preventing their release into the atmosphere.

    • Unacceptable Methods:

      • Drain Disposal: This is strictly forbidden due to the compound's presumed aquatic toxicity.

      • Landfill: Direct landfilling of liquid organic waste is generally prohibited.

      • Evaporation: Allowing the waste to evaporate in a fume hood is not a compliant disposal method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine.

G cluster_0 Waste Generation & Segregation cluster_1 In-Lab Management cluster_2 Disposal Request cluster_3 Final Disposal start Generate Waste Containing 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine container Collect in Designated 'Halogenated Organic Waste' Container start->container Segregate at Source labeling Label Container with Contents & Hazards container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage check_full Container Full or Time Limit Reached? storage->check_full request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes ehs_pickup EHS Collects Waste request_pickup->ehs_pickup incineration High-Temperature Incineration at Licensed Facility ehs_pickup->incineration

Caption: Workflow for the safe disposal of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine.

By adhering to this comprehensive guide, you not only ensure compliance with safety regulations but also uphold the highest standards of scientific integrity and environmental responsibility. Your diligence in the proper disposal of chemical waste is a direct contribution to a safer and more sustainable research environment.

References

  • Winfield Solutions, LLC. (2017, September 28). Material Safety Data Sheet: MCPE Phenoxy Herbicide. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d

A Researcher's Guide to the Safe Handling of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Profile and Risk Assessment: Understanding the Analogs

Due to the novelty of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, a comprehensive toxicological profile has not been established. Therefore, a conservative approach is mandated, treating the compound with the highest degree of caution. Analysis of similar chemical structures, such as N-(2-Chloroethyl)pyrrolidine hydrochloride and other substituted phenoxy ethyl pyrrolidine compounds, suggests a potential for the following hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][3]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3]

Given these potential risks, a thorough risk assessment must be conducted before any handling of the material. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine.[4][5][6]

Protection Type Specific Recommendation Rationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact and absorption.[5]
Eye and Face Protection Safety goggles with side shields or a face shieldTo protect against splashes and aerosols.[5][7]
Body Protection Flame-resistant laboratory coatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-toe shoesTo prevent injury from spills or dropped objects.[5]
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust, mists, or vapors.[8][9] If a fume hood is not available, a NIOSH-approved respirator may be required.

It is imperative to inspect all PPE for integrity before each use and to replace it as needed. Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment.

The primary method for controlling exposure to hazardous chemicals is through engineering controls.[8] All work with 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood.[9] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10][11]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and reaction vessels, and place them within the fume hood.

  • Review the Protocol: Mentally walk through the entire procedure to anticipate any potential hazards.

  • Don PPE: Put on all required personal protective equipment before approaching the chemical.

  • Transportation: When moving the chemical from storage to the work area, use a secondary container to minimize the risk of spills.

  • Weighing: If the compound is a solid, handle it gently to avoid creating dust. Use a micro-spatula for transfers.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After completing the task, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water, even after removing gloves.[12]

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_start Start verify_emergency Verify Emergency Equipment prep_start->verify_emergency assemble_materials Assemble Materials in Fume Hood verify_emergency->assemble_materials review_protocol Review Protocol assemble_materials->review_protocol don_ppe Don PPE review_protocol->don_ppe transport Transport in Secondary Container don_ppe->transport weigh_handle Weighing and Handling transport->weigh_handle solution_prep Solution Preparation weigh_handle->solution_prep decontaminate Decontaminate Surfaces and Equipment solution_prep->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for the safe handling of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine.

IV. Disposal Plan: Responsible Waste Management

All waste generated from the handling of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, including empty containers, contaminated PPE, and unused material, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed container lined with a chemically resistant bag.

  • Liquid Waste: Collect in a compatible, sealed container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Containment: Ensure all waste containers are properly sealed to prevent leaks or spills.[12]

  • Storage: Store waste in a designated satellite accumulation area away from general laboratory traffic.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[13]

V. Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can work confidently and safely with 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine, fostering a culture of safety and scientific excellence.

References

  • Chemos GmbH & Co.KG. (2024, September 9). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • American Chemical Society. (n.d.). Laboratory Safety. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. Retrieved from [Link]

  • DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]

  • American Chemical Society. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]

  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.